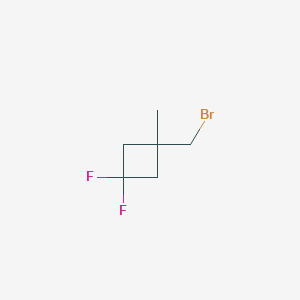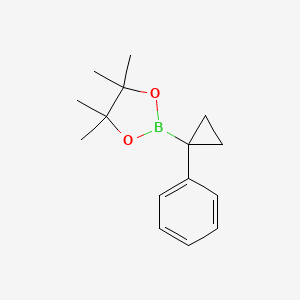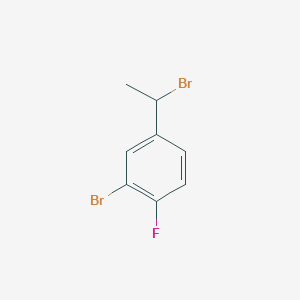
1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane and is a ring of carbon atoms, so it’s a type of organic compound. This particular molecule has a bromomethyl group (-CH2Br) and a methyl group (-CH3) attached to it, as well as two fluorine atoms attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane core would be a ring of four carbon atoms. The bromomethyl and methyl groups would be attached to one of these carbon atoms, and two of the hydrogen atoms on another carbon atom would be replaced by fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromomethyl group is a good leaving group, which means it could be replaced by a nucleophile in a substitution reaction. The presence of the fluorine atoms could also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromomethyl group and the fluorine atoms) would influence properties like solubility, boiling point, melting point, and reactivity .科学的研究の応用
Synthesis of 1-Aminomethyl-1-fluorocycloalkanes
A study by Moens, D’hooghe, and Kimpe (2013) developed a three-step synthesis process starting from methylenecycloalkanes to create 1-aminomethyl-1-fluorocycloalkanes. This process involved the bromofluorination of methylenecycloalkanes, including methylenecyclobutane, to yield 1-bromomethyl-1-fluorocycloalkanes. These compounds were then transformed into the target compound through azide substitution and hydrogenation. This method underscores the utility of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Moens, D’hooghe, & Kimpe, 2013).
Organic Synthesis Applications
The work of Ramakrishna and Sharp (2003) demonstrates the use of 1-bromobenzocyclobutene, a compound related in structure to this compound, in organometallic methodology. They showcased its transformation into valuable organic compounds, such as naphthalenes and isoquinolines, through zirconocene-copper-mediated coupling. This research highlights the role of bromocyclobutane derivatives in facilitating complex organic synthesis, leading to compounds with potential pharmacological activities (Ramakrishna & Sharp, 2003).
Advances in Anesthetic Agents
A study from 1976 by Holaday and Fiserova-Bergerova investigated 1-bromo-1,2,2-trifluorocyclobutane (42M-9), a compound with physical properties akin to methoxyflurane, suggesting its potential as an anesthetic agent. Although not directly related to this compound, this research indicates the interest in cyclobutane derivatives for medical applications, including their pharmacokinetics and metabolism when used as anesthetic agents (Holaday & Fiserova-Bergerova, 1976).
Exploration of Cyclobutane Derivatives
Rothschild and Dailey (1962) focused on the microwave spectrum of bromocyclobutane, providing insights into the structural characteristics of cyclobutane derivatives. This foundational research contributes to the understanding of the physical properties of such compounds, which is essential for their application in various scientific domains, including materials science and pharmacology (Rothschild & Dailey, 1962).
作用機序
Safety and Hazards
As with any chemical compound, handling “1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane” would require appropriate safety measures. The specific safety and hazard information would depend on the compound’s physical and chemical properties. For example, brominated compounds can be hazardous and require careful handling .
将来の方向性
特性
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c1-5(4-7)2-6(8,9)3-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDBGFAOHXMLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137688-19-6 |
Source


|
| Record name | 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-acetylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2764961.png)

![N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2764968.png)
![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)
![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)
![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)
![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)


